![molecular formula C17H13N3O5S B2609987 Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate CAS No. 946276-87-5](/img/structure/B2609987.png)

Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate” is a compound that has been studied for its potential in the treatment of different types of cancer . It is one of the benzoxazole and thiazole-based compounds that have been designed, synthesized, and evaluated as potential Bcl-2 inhibitors with anti-proliferative activity .

Synthesis Analysis

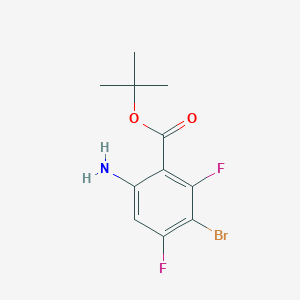

The synthesis of this compound involves a general procedure where a solution of compound 4 (0.5 g, 2.9 mmol) in 10 mL dry DCM and 3 drops of TEA, the appropriate benzoyl chloride derivative (7a-h) (2.9 mmol) in 10 mL dry DCM was added dropwise while cooling .

Scientific Research Applications

Molecular Structure and Vibrational Studies

One study focused on the molecular structures and vibrational wavenumbers of related compounds, specifically 2-[4-(4-ethylbenzamido)phenyl]benzothiazole and 2-[4-(4-nitrobenzamido)phenyl]benzothiazole, using quantum chemical calculations, Infrared, and Raman spectroscopic techniques. This research highlighted the chemical reactivity and potential drug candidacy of these compounds based on their molecular electrostatic potential surfaces and drug-likeness descriptors, as determined by Density Functional Theory (DFT) calculations and Differential Scanning Calorimetry (DSC) for melting points and purity assessments (Ünsalan et al., 2020).

Synthesis of Complex Molecules

Another area of application is the synthesis of complex molecules, such as the preparation of isomaltose, isomaltotetraose, and isomaltooctaose from ethyl 2,3,4-tri-O-benzyl-6-O-p-nitrobenzoyl-1-thio-α-D-glucopyranoside through a series of reactions yielding high yields of blocked glycosides. These processes underline the methodological advancements in organic synthesis and the production of bioactive molecules (Koto et al., 1972).

Biological Evaluations and Potential Therapeutic Uses

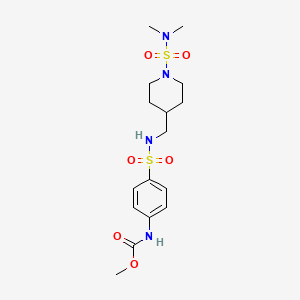

Research into the biological properties of new piperidine substituted benzothiazole derivatives revealed the synthesis of ethyl 2-aminobenzo[d]thiazole-6-carboxylate reacted with piperidine, leading to compounds with significant antibacterial and antifungal activities. These findings demonstrate the potential for these compounds in developing new therapeutic agents (Shafi et al., 2021).

Mechanism of Action

Target of Action

The primary target of Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate is Bcl-2 proteins . These proteins play a crucial role in the regulation of apoptosis, a process of programmed cell death . The compound has been evaluated as a potential Bcl-2 inhibitor with anti-proliferative activity .

Mode of Action

This compound interacts with its targets, the Bcl-2 proteins, resulting in their inhibition . This inhibition leads to an increase in apoptosis, or programmed cell death . The compound’s effect on altering caspase-3 expression level in HCT-116 human cell line has been tested, showing an increase in the caspase-3 levels .

Biochemical Pathways

The compound affects the apoptotic pathways, specifically those involving Bcl-2 proteins and caspase-3 . The inhibition of Bcl-2 proteins and the increase in caspase-3 levels lead to an increase in apoptosis . This can have downstream effects on cell proliferation and survival, particularly in the context of cancer cells .

Result of Action

The result of the action of this compound is an increase in apoptosis, or programmed cell death . This is achieved through the inhibition of Bcl-2 proteins and an increase in caspase-3 levels . These molecular and cellular effects can lead to a decrease in cell proliferation, particularly in cancer cells .

Properties

IUPAC Name |

ethyl 2-[(3-nitrobenzoyl)amino]-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O5S/c1-2-25-16(22)11-6-7-13-14(9-11)26-17(18-13)19-15(21)10-4-3-5-12(8-10)20(23)24/h3-9H,2H2,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFFVRJAFSFAAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2609906.png)

![4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2609910.png)

amino}acetamide](/img/structure/B2609912.png)

![1,7-dimethyl-8-(2-morpholinoethyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2609917.png)

![10,16-Dibromo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;sulfane](/img/structure/B2609918.png)

![N-(3-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2609919.png)

![[1-Oxido-4-(trifluoromethyl)pyridin-1-ium-3-yl]methanamine](/img/no-structure.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2609922.png)